6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione

Beschreibung

Molecular Architecture and Stereochemical Considerations

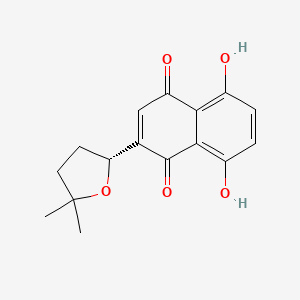

The molecular architecture of this compound is characterized by a sophisticated arrangement of functional groups that contribute to its unique chemical properties and biological activities. The compound exhibits a molecular formula of C16H16O5, with a molecular weight of 288.2953 grams per mole, indicating a complex structure with multiple functional groups and significant hydrogen deficiency consistent with aromatic character. The naphthalene core provides the fundamental structural framework, featuring the characteristic fused ring system that serves as the foundation for the naphthoquinone classification.

The presence of hydroxyl groups at positions 5 and 8 of the naphthalene ring creates a distinctive substitution pattern that significantly influences the compound's reactivity and solubility characteristics. These hydroxyl groups are positioned in a manner that allows for potential intramolecular hydrogen bonding interactions, which can stabilize specific conformational arrangements and affect the overall molecular geometry. The quinone functionality at positions 1 and 4 introduces carbonyl groups that are essential for the compound's electron-accepting properties and contribute to its potential biological activities.

The tetrahydrofuran substituent introduces additional complexity through the presence of two methyl groups at the 5-position of the furan ring, creating a dimethyltetrahydrofuran moiety that exhibits specific stereochemical considerations. This substitution pattern results in the formation of a chiral center, which can influence the compound's interaction with biological targets and its overall pharmacological profile. The attachment of this tetrahydrofuran ring system to the naphthalene core occurs at position 6, creating a unique substitution pattern that distinguishes this compound from other naphthoquinone derivatives.

Comparative Analysis with Related Naphthoquinone Derivatives

The structural features of this compound can be meaningfully compared with other prominent naphthoquinone derivatives to understand its unique properties and potential applications. Naphthazarin, also known as 5,8-dihydroxy-1,4-naphthoquinone, shares the same hydroxyl substitution pattern at positions 5 and 8 but lacks the tetrahydrofuran substituent. This structural similarity provides insight into the contribution of the tetrahydrofuran moiety to the overall properties of the target compound.

Naphthazarin exhibits a molecular formula of C10H6O4 with a molecular weight of 190.15 grams per mole, significantly smaller than the target compound due to the absence of the tetrahydrofuran substituent. The spectroscopic properties of naphthazarin reveal characteristic absorption bands, including infrared peaks at 3400, 1662, and 1641 wavenumbers, corresponding to hydroxyl and carbonyl functionalities. The target compound would be expected to exhibit similar but modified spectroscopic features due to the additional tetrahydrofuran component.

Juglone, characterized as 5-hydroxy-1,4-naphthalenedione, presents another relevant comparison with a molecular formula of C10H6O3. This compound differs from both naphthazarin and the target compound by having only one hydroxyl group at position 5, which significantly alters its hydrogen bonding capabilities and overall molecular properties. Juglone demonstrates notable biological activities, including allelopathic effects and antimicrobial properties, suggesting that naphthoquinone derivatives with strategic hydroxyl substitution patterns can exhibit diverse biological activities.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Positions | Additional Substituents |

|---|---|---|---|---|

| Target Compound | C16H16O5 | 288.30 | 5, 8 | 6-(5,5-Dimethyltetrahydrofuran-2-yl) |

| Naphthazarin | C10H6O4 | 190.15 | 5, 8 | None |

| Juglone | C10H6O3 | 174.16 | 5 | None |

| Plumbagin | C11H8O3 | 188.18 | 5 | 2-Methyl |

Plumbagin, known as 5-hydroxy-2-methyl-1,4-naphthoquinone, introduces the concept of alkyl substitution in naphthoquinone derivatives. With a molecular formula of C11H8O3 and a molecular weight of 188.18 grams per mole, plumbagin demonstrates how the introduction of a simple methyl group can significantly alter the compound's properties and biological activities. The target compound's tetrahydrofuran substituent represents a much more complex modification that would be expected to have pronounced effects on its properties compared to the simple methyl substitution in plumbagin.

X-ray Crystallographic Characterization Challenges

The X-ray crystallographic characterization of this compound presents several significant challenges that are inherent to both the naphthoquinone structural class and the specific molecular features of this compound. X-ray crystallography remains the most favored technique for structure determination of complex organic molecules, providing detailed information about atomic positions, bond lengths, and molecular geometry. However, the successful application of this technique requires the preparation of high-quality crystals that meet specific criteria for size, purity, and structural regularity.

The crystallization process for naphthoquinone derivatives can be particularly challenging due to their tendency to form multiple polymorphic forms and their sensitivity to oxidation and degradation under atmospheric conditions. The presence of multiple hydroxyl groups in the target compound introduces additional complications through the formation of extensive hydrogen bonding networks that can either facilitate or hinder the crystallization process. These hydrogen bonding interactions can lead to the formation of complex supramolecular structures that may not readily organize into well-ordered crystal lattices.

The tetrahydrofuran substituent introduces conformational flexibility that can complicate the crystallization process by allowing the molecule to adopt multiple conformations in the solid state. This conformational diversity can lead to disorder in the crystal structure, which manifests as reduced resolution and increased thermal motion parameters in the X-ray diffraction analysis. The presence of the dimethyl substitution on the tetrahydrofuran ring further complicates the situation by introducing additional steric interactions that can influence the molecular packing arrangements.

Naphthoquinone derivatives often exhibit unusual electronic properties that can affect their interaction with X-ray radiation. The extended conjugated system and the presence of carbonyl groups can lead to increased sensitivity to radiation damage during data collection, requiring specialized techniques such as cryogenic cooling to minimize degradation effects. The compound's potential for forming charge-transfer complexes or undergoing redox reactions during crystal preparation and data collection presents additional challenges that must be carefully managed through appropriate experimental protocols.

The analysis of related naphthoquinone structures has revealed that these compounds often lack the π-π stacking interactions that are commonly observed in aromatic systems. This absence of typical intermolecular interactions can result in crystal structures with unusual packing arrangements and reduced stability, making the growth of suitable crystals particularly challenging. The target compound's bulky tetrahydrofuran substituent would be expected to further inhibit π-π stacking interactions, potentially leading to unique crystal packing arrangements that may be difficult to achieve under standard crystallization conditions.

Eigenschaften

CAS-Nummer |

64981-70-0 |

|---|---|

Molekularformel |

C16H16O5 |

Molekulargewicht |

288.29 g/mol |

IUPAC-Name |

2-[(2R)-5,5-dimethyloxolan-2-yl]-5,8-dihydroxynaphthalene-1,4-dione |

InChI |

InChI=1S/C16H16O5/c1-16(2)6-5-12(21-16)8-7-11(19)13-9(17)3-4-10(18)14(13)15(8)20/h3-4,7,12,17-18H,5-6H2,1-2H3/t12-/m1/s1 |

InChI-Schlüssel |

ALRXDRQNAJOPCP-GFCCVEGCSA-N |

SMILES |

CC1(CCC(O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C |

Isomerische SMILES |

CC1(CC[C@@H](O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C |

Kanonische SMILES |

CC1(CCC(O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C |

Synonyme |

cyclo-alkannin cycloalkannin |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation and Reductive Dechlorination

A widely cited approach involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction forms a chlorinated intermediate, which undergoes reductive dechlorination using zinc dust in acetic acid. Subsequent oxidation with MnO₂ yields 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin) as deep red needles (mp 228–232°C) with a reported purity of ≥95%.

Key Reaction Parameters

Oxidation of 5,8-Dihydroxy-1-tetralone

Alternative routes employ the oxidation of 5,8-dihydroxy-1-tetralone using MnO₂ in dichloromethane. This method avoids halogenated intermediates, offering a greener profile. The product is isolated via column chromatography (silica gel, hexane:ethyl acetate 3:1) with yields averaging 55–65%.

Preparation of 5,5-Dimethyltetrahydrofuran-2-yl Substituent

The tetrahydrofuran ring is synthesized separately and later coupled to the naphthoquinone core.

Reduction of 5,5-Dimethyldihydrofuran-2(3H)-one

A high-yielding method involves the reduction of 5,5-dimethyldihydrofuran-2(3H)-one using diisobutylaluminium hydride (DIBAL) in tetrahydrofuran (THF) at −78°C. The reaction proceeds for 3 hours under inert atmosphere, yielding 5,5-dimethyltetrahydrofuran-2-ol as a mixture of open-chain and cyclic forms (predominantly cyclic).

Purification and Characterization

Photochemical Ring Expansion

Recent advances utilize photochemical reactions to construct the tetrahydrofuran ring. Irradiation of diazo compounds (e.g., ethyl 2-diazo-4,4-dimethylpentanoate) in chloroform under UV light induces cyclization, forming the tetrahydrofuran derivative. This method achieves yields up to 93% with high stereoselectivity.

Coupling Strategies for Functionalization at Position 6

Introducing the tetrahydrofuran moiety to the naphthoquinone core requires regioselective functionalization.

Friedel-Crafts Alkylation

The tetrahydrofuran alcohol is activated as its triflate (using triflic anhydride) and reacted with naphthazarin in the presence of BF₃·Et₂O. This electrophilic aromatic substitution occurs preferentially at position 6 due to electron-donating hydroxyl groups at positions 5 and 8.

Optimized Conditions

Mitsunobu Reaction

Coupling via Mitsunobu reaction employs 5,5-dimethyltetrahydrofuran-2-ol , naphthazarin, diethyl azodicarboxylate (DEAD), and triphenylphosphine in THF. This method enhances regiocontrol but requires anhydrous conditions.

Yield and Byproducts

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

¹H NMR (600 MHz, DMSO-d₆) : δ 12.05 (s, 2H, OH), 7.45 (d, J = 10.2 Hz, 1H), 5.52 (m, 1H, furan), 1.40 (s, 6H, CH₃).

Challenges and Optimization Opportunities

Analyse Chemischer Reaktionen

Types of Reactions

6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The naphthalene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of naphthoquinones, while reduction can yield dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups and naphthalene core play a crucial role in its biological activity, potentially interacting with enzymes, receptors, and other biomolecules to exert its effects.

Vergleich Mit ähnlichen Verbindungen

5,8-Dihydroxynaphthalene-1,4-dione (Naphthazarin C)

- Structure : Lacks the dimethyltetrahydrofuran substituent, retaining only hydroxyl groups at positions 5 and 8 ().

- Bioactivity : Exhibits broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria, including Shigella dysenteriae (21 mm inhibition zone) and Salmonella typhi ().

- Mechanistic Insights : Computational studies (DFT, MP2) reveal strong hydrogen-bonding interactions in its crystalline phase, contributing to stability ().

- Docking Performance : Demonstrated a docking score of -8.4463 and minimized energy of -19.806 kcal/mol when interacting with Shigella Integration Host Factor Subunit Alpha ().

Rinderol (2-Methoxy-5O,6-(isohex-1-ene-1,2-diyl)-5,8-dihydroxynaphthalene-1,4-dione)

- Structure : Features a methoxy group at position 2 and an isohexene substituent at position 6 ().

- Bioactivity: Primarily investigated for antitumor applications, produced via biotechnological methods using Rindera graeca root cultures ().

- Key Difference : The isohexene substituent may confer enhanced lipophilicity compared to the dimethyltetrahydrofuran group in the target compound.

Halogenated Derivatives

2,3-Dichloro-5,8-dihydroxynaphthalene-1,4-dione

- Structure : Chlorine atoms at positions 2 and 3 ().

- However, this may also elevate toxicity risks.

- Applications: Limited data on bioactivity, but chloro-substituted quinones are often explored as intermediates in synthetic chemistry ().

Amino-Substituted Derivatives

2-Amino-3-methylnaphthalene-1,4-dione

- Structure: Amino and methyl groups at positions 2 and 3 ().

Comparative Analysis of Pharmacological and Physicochemical Properties

Research Findings and Mechanistic Insights

- Antibacterial Superiority : The unsubstituted 5,8-dihydroxynaphthalene-1,4-dione exhibits stronger antibacterial activity against Shigella dysenteriae than its dimethyltetrahydrofuran derivative, possibly due to steric hindrance from the bulky substituent in the latter ().

- Thermodynamic Stability : Naphthazarin (5,8-dihydroxynaphthalene-1,4-dione) shows high stability via hydrogen-bonding networks (RMSD 0.6007 Å), whereas the dimethyltetrahydrofuran derivative’s stability remains uncharacterized ().

- Synthetic Accessibility: Halogenated and amino-substituted derivatives are more synthetically tractable, but the dimethyltetrahydrofuran group may require complex multi-step synthesis ().

Biologische Aktivität

6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione is a naphthoquinone derivative characterized by its unique structural features, which include a naphthalene core and hydroxyl groups. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes available research findings and data on its biological activity.

- CAS Number : 64981-70-0

- Molecular Formula : C16H16O5

- Molecular Weight : 288.29 g/mol

- IUPAC Name : 2-[(2R)-5,5-dimethyloxolan-2-yl]-5,8-dihydroxynaphthalene-1,4-dione

The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxyl groups and the naphthalene structure facilitate interactions with enzymes and receptors involved in critical biological pathways. Notably, the compound may exhibit:

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals.

- Antimicrobial Properties : It may disrupt microbial cell membranes or inhibit specific metabolic pathways.

- Anticancer Effects : Preliminary studies suggest it could induce apoptosis in cancer cells through oxidative stress mechanisms.

Biological Activity Data

| Activity Type | Observations/Findings | References |

|---|---|---|

| Antioxidant | Exhibits significant free radical scavenging activity. | |

| Antimicrobial | Effective against various bacterial strains (e.g., E. coli). | |

| Anticancer | Induces apoptosis in breast cancer cell lines (MCF7). |

Case Studies

- Antioxidant Study : A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The compound demonstrated a dose-dependent increase in radical scavenging activity compared to standard antioxidants like ascorbic acid.

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined for several strains, indicating its potential as a natural antimicrobial agent.

- Cancer Cell Apoptosis : Research involving MCF7 breast cancer cells revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways, suggesting a mechanism for inducing apoptosis.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other naphthoquinone derivatives:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 6-(5,5-Dimethyltetrahydrofuran-2-yl)-... | High | Moderate | High |

| 2-Hydroxy-1,4-naphthoquinone | Moderate | High | Moderate |

| 1,4-Naphthoquinone | Low | Moderate | High |

Q & A

Q. What methodologies are recommended for synthesizing 6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione with high purity?

A multi-step synthesis approach is typically employed, starting with functionalized naphthoquinone precursors. Key steps include:

- Friedel-Crafts alkylation to introduce the tetrahydrofuran moiety.

- Selective hydroxylation using catalytic systems (e.g., FeCl₃ or Bi(OTf)₃) to achieve regioselectivity at the 5,8-positions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water).

Purity (>98%) is confirmed by HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. How should researchers characterize the structural integrity of this compound?

A combination of spectroscopic and analytical techniques is critical:

- ¹H/¹³C NMR : Assign peaks for hydroxyl (δ 10–12 ppm) and quinone carbonyl (δ 180–190 ppm) groups. Compare with literature data for similar naphthoquinones .

- FT-IR : Confirm O–H (3200–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.

- X-ray crystallography (if crystalline): Resolve spatial arrangement of the tetrahydrofuran and naphthoquinone moieties .

Q. What safety protocols are essential for handling this compound in the lab?

Based on SDS data for structurally related dihydroxynaphthalenes:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : In amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

- Experimental variables : Differences in cell lines, assay conditions (pH, temperature), or solvent polarity.

- Redox behavior : Use cyclic voltammetry to quantify redox potentials and correlate with observed biological activity.

- Standardization : Adopt uniform protocols (e.g., ISO 10993-5 for cytotoxicity assays) .

Q. What strategies optimize catalytic systems for functionalizing the tetrahydrofuran ring?

Advanced functionalization (e.g., fluorination, cross-coupling) requires:

- Lewis acid screening : Test Sc(OTf)₃ or Yb(OTf)₃ for regioselective C–H activation.

- Solvent optimization : Use DFT calculations to predict solvent effects on transition states.

- In-situ monitoring : Employ ReactIR or LC-MS to track intermediate formation .

Q. How can researchers design experiments to study degradation pathways under physiological conditions?

- Forced degradation studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.

- LC-HRMS analysis : Identify degradation products (e.g., quinone methides or dimerized species).

- Computational modeling : Use Density Functional Theory (DFT) to predict bond dissociation energies and reactive intermediates .

Methodological Frameworks for Data Analysis

Q. How should researchers analyze conflicting spectroscopic data for this compound?

- Cross-validation : Compare NMR/IR data with synthetic analogs (e.g., 2-chloro-3-((2,3-difluorophenyl)amino)naphthalene-1,4-dione) .

- Dynamic NMR : Resolve conformational equilibria (e.g., tetrahydrofuran ring puckering) by variable-temperature studies.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₆H₁₆O₅) with <2 ppm error .

Q. What statistical approaches are recommended for optimizing reaction yields?

- Design of Experiments (DoE) : Use a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio).

- Response Surface Methodology (RSM) : Model interactions between factors and predict optimal conditions .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.